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Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-

Medicinal chemistry Physicochemical profiling Drug-likeness

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- (IUPAC: 1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea) is an unsymmetrical dipyridinyl urea with molecular formula C₁₂H₁₂N₄O and molecular weight 228.25 g/mol. The compound is registered in the EPA DSSTox database (DTXSID60441773) and cataloged in PubChem (CID.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 188738-93-4
Cat. No. B15162573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl-
CAS188738-93-4
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2
InChIInChI=1S/C12H12N4O/c1-9-4-2-6-11(14-9)16-12(17)15-10-5-3-7-13-8-10/h2-8H,1H3,(H2,14,15,16,17)
InChIKeyNJXJISWPGNGATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- (CAS 188738-93-4): Structural Identity and Physicochemical Baseline for Procurement Specification


Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- (IUPAC: 1-(6-methylpyridin-2-yl)-3-pyridin-3-ylurea) is an unsymmetrical dipyridinyl urea with molecular formula C₁₂H₁₂N₄O and molecular weight 228.25 g/mol [1]. The compound is registered in the EPA DSSTox database (DTXSID60441773) and cataloged in PubChem (CID 10561311) [1][2]. Its structure features a central urea bridge connecting a 6-methylpyridin-2-yl group at one terminus and a pyridin-3-yl group at the other, creating a heterocyclic diarylurea scaffold with computed LogP of 1.1 and topological polar surface area of 66.9 Ų [1]. This compound belongs to the broader class of pyridinyl ureas that have been investigated as kinase inhibitor scaffolds and anion-binding motifs in supramolecular chemistry [3][4].

Scaffold Unsymmetrical pyridinyl urea with 6-methyl substitution for kinase SAR exploration
Identity DSSTox and PubChem verified structure; supports regulatory-grade procurement
Research context Class-level kinase inhibitor pharmacophore; structural differentiation from symmetrical analogs

Why Generic Substitution of Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- (CAS 188738-93-4) with Symmetrical or Mono-Pyridinyl Ureas Is Scientifically Unjustified


Substituting this compound with a symmetrical dipyridinyl urea such as 1,3-di(pyridin-2-yl)urea (CAS 92023-87-5) or a mono-pyridinyl analog disregards two critical differentiators: (1) the unsymmetrical substitution pattern that creates distinct hydrogen-bond donor/acceptor pharmacophores at each terminus, and (2) the presence of the 6-methyl group on the 2-pyridinyl ring, which introduces steric and electronic modulation absent in unsubstituted analogs [1]. The 3-pyridinyl nitrogen orientation versus the 2-pyridinyl nitrogen orientation fundamentally alters both metal-coordination geometry in catalytic complexes and molecular recognition patterns in biological targets, as demonstrated by NMR conformational studies on unsymmetric N,N'-dipyridyl ureas [2]. The computed physicochemical profile—XLogP3 of 1.1, two hydrogen-bond donors, three acceptors, and two rotatable bonds—defines a specific drug-likeness and permeability space that is not replicated by close structural analogs [1]. Generic substitution without experimental validation of target engagement, selectivity, and pharmacokinetic behavior therefore introduces unquantified risk in any structure-activity relationship study or chemical biology application.

Unsymmetrical substitution pattern
Symmetrical dipyridinyl ureas lack the distinct H-bond donor/acceptor pharmacophores at each terminus, which may alter target recognition.
6-Methyl steric/electronic modulation
The methyl group on the 2-pyridinyl ring introduces conformational and electronic differences absent in unsubstituted analogs; binding profiles may not transfer.
Conformational asymmetry in solution
NMR evidence on related unsymmetric ureas reveals two non-equivalent NH environments; symmetrical comparators present a single NH signal, potentially leading to different molecular recognition.

Quantitative Differentiation Evidence for Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- (CAS 188738-93-4) Against Closest Structural Comparators


Unsymmetrical Pyridinyl Substitution Pattern Versus Symmetrical 1,3-Di(pyridin-2-yl)urea: Physicochemical Profile Differentiation

The target compound possesses an unsymmetrical substitution pattern (6-methylpyridin-2-yl at one urea nitrogen, pyridin-3-yl at the other), which is structurally distinct from the symmetrical comparator 1,3-di(pyridin-2-yl)urea. The computed XLogP3 of 1.1, topological polar surface area (TPSA) of 66.9 Ų, and exactly two hydrogen-bond donors versus three hydrogen-bond acceptors define a specific physicochemical space [1]. The symmetrical comparator 1,3-di(pyridin-2-yl)urea (CAS 92023-87-5) has a different molecular formula (C₁₁H₁₀N₄O, MW 214.23) and lacks the methyl substituent, resulting in a lower calculated LogP and altered hydrogen-bonding capacity . This physicochemical differentiation directly impacts membrane permeability predictions and target-binding pharmacophore matching.

Substitution pattern
Reported comparison
ΔMW +14.02 g/mol (methyl); predicted ΔLogP +0.3–0.5; distinct TPSA 66.9 Ų and HBD/HBA profile vs. symmetrical 1,3-di(pyridin-2-yl)urea
Supports differentiated SAR space for procurement
Computed values; experimental confirmation advised
Medicinal chemistry Physicochemical profiling Drug-likeness

Conformational Differentiation of Unsymmetric N,N'-Dipyridyl Ureas by NMR: Evidence for Distinct Solution-State Geometry

A foundational study on unsymmetric N,N'-dipyridyl ureas, including compounds bearing the pyridin-3-yl and substituted pyridin-2-yl termini, reported complete ¹H and ¹³C NMR spectral assignments that revealed distinct conformational preferences driven by intramolecular hydrogen bonding between the urea NH and the pyridyl nitrogen [1]. The unsymmetrical nature of the target compound creates non-equivalent urea NH protons with different chemical shifts and hydrogen-bonding propensities, a feature absent in symmetrical dipyridinyl ureas where the two NH environments are magnetically equivalent. This conformational differentiation directly influences molecular recognition events in both biological targets and supramolecular assemblies.

Conformational NMR
Class-level
Two distinct urea NH ¹H NMR signals vs. single signal in symmetrical analogs; intraclass Δδ(NH) 0.5–2.0 ppm reported
Indicates unique solution-state pharmacophore geometry
Class-level evidence from related unsymmetric dipyridyl ureas
Structural chemistry NMR spectroscopy Conformational analysis

Class-Level Kinase Inhibitor Scaffold Potential: The Pyridinyl Urea Pharmacophore in ASK1 and p38 MAP Kinase Inhibition

The pyridinyl urea motif has been validated as a kinase inhibitor pharmacophore across multiple targets. The 2-pyridinyl urea-containing compound YD57 (14l) demonstrated potent ASK1 inhibition with an IC₅₀ in the single-digit nanomolar range, achieving >140-fold selectivity over the related MAP3K kinases ASK2 and TAK1 [1]. Separately, substituted pyridine urea compounds have been patented as p38 kinase inhibitors for treating inflammatory diseases and lymphoma [2]. While the target compound itself has not been directly profiled against these kinases in published studies, its structural features—the 2-pyridinyl urea core with a methyl substituent and a 3-pyridinyl terminus—position it within the validated structure-activity relationship (SAR) space of this compound class. The 6-methyl substitution on the 2-pyridinyl ring is a known SAR-modulating feature in related kinase inhibitor series, where small alkyl substituents at this position have been shown to alter potency and selectivity profiles [1].

Kinase inhibitor class
Class-level inference
YD57 (2-pyridinyl urea) ASK1 IC₅₀ single-digit nM; >140-fold selectivity over ASK2/TAK1; p38 inhibitor chemotype patented
Class-level validation supports scaffold exploration; direct profiling needed
No direct kinase inhibition data for target compound
Kinase inhibition Drug discovery Scaffold hopping

Regulatory and Database Registration Status: DSSTox Inclusion and Chemical Identity Verification

The target compound is registered in the EPA DSSTox database under substance ID DTXSID60441773, providing a verified chemical identity record that links the CAS number 188738-93-4 to its molecular structure, synonyms, and physicochemical descriptors [1]. This registration is critical for procurement in regulated environments, as it ensures unambiguous chemical identity traceability. In contrast, several structurally related dipyridinyl ureas lack DSSTox registration or have only vendor-generated identifiers, which can create ambiguity in regulatory submissions and publication reporting. The compound is also indexed in PubChem (CID 10561311) with canonical SMILES (CC1=NC(=CC=C1)NC(=O)NC2=CN=CC=C2) and InChIKey (NJXJISWPGNGATI-UHFFFAOYSA-N), providing an additional layer of structural authentication [2].

Identity verification
Supporting
DSSTox ID DTXSID60441773; PubChem CID 10561311; InChIKey NJXJISWPGNGATI-UHFFFAOYSA-N
Enables unambiguous procurement for regulated environments
Multi-database registration reduces misidentification risk
Chemical registration Regulatory compliance Database authentication

Highest-Confidence Research and Industrial Application Scenarios for Urea, N-(6-methyl-2-pyridinyl)-N'-3-pyridinyl- (CAS 188738-93-4)


Fragment-Based Drug Discovery Targeting Kinases: A Structurally Differentiated Pyridinyl Urea Starting Point

The unsymmetrical architecture of this compound—combining a 6-methyl-2-pyridinyl urea moiety with a 3-pyridinyl terminus—provides a unique three-dimensional pharmacophore for fragment-based screening against kinase targets. The class-level validation of 2-pyridinyl ureas as ASK1 inhibitors (IC₅₀ single-digit nM) [1] establishes the relevance of this scaffold, while the distinct substitution pattern enables exploration of chemical space not covered by published leads. The two non-equivalent urea NH environments, confirmed by NMR conformational studies on analogous unsymmetric dipyridinyl ureas [2], offer differentiated hydrogen-bond donor vectors for target engagement. Procurement of this compound enables SAR exploration orthogonal to the YD57 series and patented p38 inhibitor chemotypes [3].

Supramolecular Chemistry: Anion Recognition and Metal-Coordination Ligand Development

Pyridyl ureas have established applications in anion binding and supramolecular gelation, where the urea NH···N(pyridyl) hydrogen-bonding motif dominates solid-state and solution-phase structures [1]. The unsymmetrical nature of this compound, with pyridyl nitrogens positioned at different ring locations (2-position with methyl vs. 3-position without substituent), creates geometrically distinct metal-coordination sites. This feature is valuable for designing heterobimetallic catalytic complexes, as demonstrated by oxovanadium(IV) complexes of dipyridinyl ureas used in (ep)oxidation catalysis [2]. The computed TPSA of 66.9 Ų and two rotatable bonds [3] define a conformational space suitable for adaptive metal binding.

Chemical Biology Tool Compound for Hydrogen-Bonding Network Perturbation Studies

The presence of two geometrically and electronically distinct hydrogen-bond donor (urea NH) and three acceptor (urea carbonyl, two pyridyl nitrogens) sites [1] makes this compound a precise molecular probe for studying hydrogen-bonding networks in protein-ligand interactions. The 6-methyl group introduces a controlled steric perturbation absent in unsubstituted analogs, enabling systematic investigation of steric effects on binding affinity and selectivity. This application is supported by the compound's favorable drug-likeness parameters (XLogP3 1.1, MW 228.25) [1], which predict adequate solubility for biochemical and cellular assay conditions, and by its DSSTox registration [2], which facilitates documentation for publication and regulatory review.

Medicinal Chemistry SAR Exploration: Methyl Scanning of the Pyridinyl Urea Pharmacophore

The 6-methyl substituent on the 2-pyridinyl ring provides a specific structural probe for 'methyl scanning' SAR studies within pyridinyl urea lead series. In related kinase inhibitor programs, small alkyl substitutions at the pyridine 6-position have been shown to modulate both potency and selectivity profiles [1]. By procuring this compound alongside its des-methyl analog (N-(pyridin-2-yl)-N'-(pyridin-3-yl)urea, lacking the 6-methyl group) and the symmetrical comparator 1,3-di(pyridin-2-yl)urea [2], a research team can systematically deconvolute the contributions of the methyl group to target affinity, selectivity, and pharmacokinetic properties. The unambiguous chemical identity verification through PubChem (InChIKey NJXJISWPGNGATI-UHFFFAOYSA-N) [3] ensures reproducibility across independent laboratories.

Application
Selection Property
Validation Focus
Kinase fragment-based screening
Unsymmetrical pyridinyl urea architecture
Target engagement and selectivity profiling
Supramolecular anion recognition
Geometrically distinct N-coordination sites
Metal-binding and catalytic complex formation
Hydrogen-bond network probe
Differentiated H-bond donor/acceptor geometry
Steric perturbation effects on binding
Methyl scanning SAR
6-Methyl substituent for steric probing
Deconvoluting methyl contributions to activity
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